molecular formula C20H18ClN3OS B2375541 3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-02-8

3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2375541
CAS No.: 396720-02-8
M. Wt: 383.89
InChI Key: SDCWZPMQZQCSSI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,4-dimethylphenyl group at position 2 and a 3-chlorobenzamide moiety at position 2. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

3-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCWZPMQZQCSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3OS, with a molecular weight of 383.89 g/mol. Its structure includes a benzamide group and a thieno[3,4-c]pyrazole core, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC20H18ClN3OS
Molecular Weight383.89 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Preliminary studies suggest that it may exhibit antiviral and anticancer properties due to its ability to interfere with cellular signaling pathways.

Biological Activity

  • Antiviral Activity : Research indicates that compounds with similar thieno[3,4-c]pyrazole structures have shown promising antiviral effects. For example, certain derivatives have been reported to inhibit viral replication in vitro at micromolar concentrations .
  • Antitumor Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacteria and fungi. The compound's specific efficacy against pathogens like Staphylococcus aureus and Candida albicans is being explored .

Case Studies

Several studies have been conducted to evaluate the biological effects of related compounds:

  • Study on Antiviral Efficacy : A study published in MDPI highlighted the antiviral potential of thienopyrazole derivatives, demonstrating that modifications at specific positions enhance their activity against viral targets .
  • Cytotoxicity Assessment : In a recent investigation, derivatives similar to this compound were tested for cytotoxic effects on human cancer cell lines. Results indicated significant growth inhibition at low micromolar concentrations, suggesting a promising therapeutic index for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thienopyrazole-Based Analogs

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4)

  • Structural Differences : Replaces the 3-chloro substituent on the benzamide with fluorine and substitutes the 2,4-dimethylphenyl group with a 3-chlorophenyl ring.
  • Functional Implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while the 3-chlorophenyl group could alter steric interactions in biological targets .

Benzamide Derivatives in Agrochemicals

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Features a dichlorophenyl group and an ethoxymethoxy side chain. Used as a plant growth regulator, highlighting the role of halogenated benzamides in modulating physiological processes .
  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Incorporates fluorine and trifluoromethyl groups, enhancing lipophilicity and herbicidal activity. Demonstrates the importance of fluorinated substituents in agrochemical efficacy .

Triazine-Based Compounds with 2,4-Dimethylphenyl Groups

  • 4,6-Bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine : A UV absorber with 2,4-dimethylphenyl groups contributing to photostability. Suggests that the 2,4-dimethylphenyl substituent in the target compound may similarly enhance stability under UV exposure .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Molecular Formula (Example) Potential Application Reference
Target Compound Thieno[3,4-c]pyrazole 2,4-dimethylphenyl; 3-chlorobenzamide C₂₁H₁₈ClN₃OS Agrochemical/Pharmaceutical
N-[2-(3-chlorophenyl)-...-2-fluorobenzamide Thieno[3,4-c]pyrazole 3-chlorophenyl; 2-fluorobenzamide C₂₀H₁₄ClFN₃O₂S Research chemical
Etobenzanid Benzamide 2,3-dichlorophenyl; ethoxymethoxy C₁₆H₁₅Cl₂NO₃ Plant growth regulator
Diflufenican Pyridinecarboxamide 2,4-difluorophenyl; trifluoromethylphenoxy C₁₉H₁₁F₅N₂O₂ Herbicide
4,6-Bis-(2,4-dimethylphenyl)-s-triazine derivative s-Triazine 2,4-dimethylphenyl; hydroxypropoxy C₃₃H₄₀N₃O₄ UV absorber

Preparation Methods

Cyclocondensation of 3-Aminothiophene Derivatives

Procedure :

  • 3-Aminothiophene-2-carboxylate (1.0 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux (12–16 hours).
  • Mechanism : Intramolecular cyclization forms the pyrazole ring, yielding 4,6-dihydro-2H-thieno[3,4-c]pyrazole.
  • Yield : 65–78% after recrystallization (ethanol/water).

Thiophene-Hydrazine Cyclization

Procedure :

  • 3-Bromothiophene derivatives are treated with substituted hydrazines (e.g., phenylhydrazine) in dimethylformamide (DMF) at 80–100°C.
  • Key Step : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups post-cyclization.
  • Yield : 50–60% after column chromatography (silica gel, hexane/ethyl acetate).

Amide Coupling at the 3-Position

The benzamide group is introduced via carbodiimide-mediated coupling:

EDCI/HOBt Method

Procedure :

  • 3-Amino-thieno[3,4-c]pyrazole (1.0 equiv), 3-chlorobenzoic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in dichloromethane (DCM) at room temperature (24 hours).
  • Workup : Extraction with NaHCO₃, drying (MgSO₄), and column chromatography (DCM/methanol).
  • Yield : 80–85%.

Schotten-Baumann Reaction

Procedure :

  • 3-Chlorobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of the amine intermediate in aqueous NaOH (10%) and THF.
  • Reaction Time : 2 hours at 0°C.
  • Yield : 70–75% after recrystallization (ethanol).

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of intermediates but may require higher temperatures (80°C). THF offers milder conditions but lower yields (60–70%).
  • Catalyst Screening : Pd(OAc)₂/Xantphos outperforms Pd(PPh₃)₄ in coupling reactions, reducing side-product formation.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates regioisomers.
  • Recrystallization : Ethanol/water (7:3) yields high-purity (>95%) product.

Analytical Characterization

Key Data for Final Compound :

Property Value Method
Molecular Formula C₂₁H₂₀ClN₃OS HRMS
Melting Point 198–202°C Differential Scanning Calorimetry
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, 2H), 7.45 (m, 5H), 2.35 (s, 6H)
IR (KBr) 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) FT-IR

Comparative Analysis of Synthetic Routes

Method Yield Purity Time Cost
EDCI/HOBt Coupling 80–85% >95% 24 h High
Schotten-Baumann Reaction 70–75% 90–93% 2 h Low
Buchwald-Hartwig Amination 60–68% 85–88% 12 h Moderate

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.

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